

# ODN 2007: An In-Depth Technical Guide to Species Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule belonging to the Class B (or Type K) of CpG ODNs. It contains unmethylated CpG dinucleotides within its sequence (5'-TCGTCGTTGTCGTTTTGTCGTT-3'), which act as potent immunostimulants by mimicking microbial DNA. The primary molecular target of **ODN 2007** is the endosomal Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system. In avian species, which lack a direct TLR9 ortholog, the functional equivalent is Toll-like receptor 21 (TLR21).[1][2][3][4] Activation of these receptors by **ODN 2007** triggers a signaling cascade that leads to the activation of B cells, plasmacytoid dendritic cells (pDCs), and other immune cells, culminating in a pro-inflammatory and Th1-biased immune response.[2] This technical guide provides a comprehensive overview of the species specificity and cross-reactivity of **ODN 2007**, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

## **Species Specificity of ODN 2007**

**ODN 2007** exhibits a broad range of activity across various species, though its potency can differ. It is a well-established TLR9 agonist in several mammalian species and a TLR21 agonist in avian species.

### **Activity in Different Species**



**ODN 2007** is recognized as a preferred TLR9 ligand for bovine (cattle) and porcine (pig) species and is extensively used as a vaccine adjuvant in chickens.[2] Its activity has also been documented in mice, sheep, and fish.[5]

| Species         | Receptor | Cellular Response                                                                      | Key Cytokines<br>Induced                |
|-----------------|----------|----------------------------------------------------------------------------------------|-----------------------------------------|
| Bovine (Cattle) | TLR9     | B cell proliferation, Monocyte and Macrophage activation                               | IL-6, IL-12, IFN-γ[6][7]                |
| Porcine (Pig)   | TLR9     | PBMC proliferation,<br>Cytokine secretion                                              | IFN-α, TNF-α, IL-12[8]<br>[9]           |
| Avian (Chicken) | TLR21    | Macrophage<br>activation, Splenocyte<br>proliferation, B cell<br>and NK cell responses | IFN-y, IL-1β, IL-6, IL-<br>8[4][10][11] |
| Murine (Mouse)  | TLR9     | B cell activation, Dendritic cell maturation                                           | IL-6, IL-12, TNF-α                      |
| Ovine (Sheep)   | TLR9     | PBMC proliferation                                                                     | Low IFN-α<br>induction[5]               |

## **Cross-Reactivity of ODN 2007**

The immunostimulatory activity of **ODN 2007** is highly specific to the TLR9/TLR21 pathway. Studies on Class B CpG ODNs have shown a lack of significant cross-reactivity with other endosomal TLRs, such as TLR3, TLR7, and TLR8.[12][13] While chimeric molecules containing CpG motifs and RNA sequences can dually activate TLR8 and TLR9, **ODN 2007** itself is not reported to have this activity.[14] The specificity for TLR9 is crucial for its targeted immunomodulatory effects and its safety profile as a vaccine adjuvant.

## **Signaling Pathway of ODN 2007**



Upon binding to TLR9 or TLR21 within the endosome, **ODN 2007** initiates a well-defined signaling cascade. This process is primarily mediated by the MyD88-dependent pathway.





Click to download full resolution via product page

Caption: **ODN 2007**/TLR9/TLR21 signaling cascade.

#### Pathway Description:

- Recognition: ODN 2007 is recognized by TLR9 (in mammals) or TLR21 (in birds) in the endosomal compartment.
- MyD88 Recruitment: Ligand binding induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[15]
- IRAK Complex Formation: MyD88 recruits and activates IL-1 receptor-associated kinase 4
  (IRAK4), which in turn phosphorylates and activates IRAK1.[16][17][18]
- TRAF6 Activation: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to TRAF6 ubiquitination and activation.[15][16][17]
- Downstream Activation:
  - NF-κB Pathway: TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the subsequent translocation of the transcription factor NF-κB into the nucleus.[15]
  - IRF7 Pathway: In plasmacytoid dendritic cells (pDCs), a complex of MyD88, IRAK1, and TRAF6 can also activate Interferon Regulatory Factor 7 (IRF7), leading to the production of Type I interferons.[17][19]
- Gene Expression: Nuclear translocation of NF-kB and IRF7 results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[2]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the species specificity and activity of **ODN 2007**.



# Assessment of TLR9/TLR21 Activation using a Reporter Gene Assay

This protocol describes the use of HEK-Blue<sup>™</sup> cells, which are engineered to express a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.





Click to download full resolution via product page

Caption: Workflow for TLR9/TLR21 reporter assay.



#### Methodology:

- Cell Culture: Maintain HEK-Blue<sup>™</sup> hTLR9 (for human TLR9), mTLR9 (for mouse TLR9), or chTLR21 (for chicken TLR21) cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics.
- Cell Plating: On the day of the experiment, wash the cells, resuspend them in fresh, prewarmed HEK-Blue™ Detection medium, and plate them into a 96-well plate at a density of approximately 5 x 104 cells per well.
- Stimulation: Prepare serial dilutions of **ODN 2007** in sterile, endotoxin-free water or PBS. Add the **ODN 2007** dilutions to the wells to achieve final concentrations typically ranging from 0.01 to 10 μM. Include a negative control (medium alone) and a positive control (a known TLR9 agonist for the specific cell line).
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16 to 24 hours.
- Detection: The HEK-Blue<sup>™</sup> Detection medium contains a substrate that is hydrolyzed by SEAP, resulting in a color change.
- Readout: Measure the absorbance of the supernatant at 620-655 nm using a microplate reader.
- Data Analysis: Plot the absorbance values against the corresponding ODN 2007 concentrations to generate a dose-response curve and calculate the EC50 value.

### **Cytokine Production Assay in PBMCs**

This protocol details the stimulation of Peripheral Blood Mononuclear Cells (PBMCs) from different species with **ODN 2007** and the subsequent measurement of cytokine secretion by ELISA.





Click to download full resolution via product page

Caption: Workflow for PBMC cytokine production assay.



#### Methodology:

- PBMC Isolation: Isolate PBMCs from fresh, heparinized whole blood from the species of interest (e.g., bovine, porcine, human) using Ficoll-Paque density gradient centrifugation.
- Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI-1640
  medium supplemented with 10% FBS, penicillin, and streptomycin. Plate the cells in a 96well flat-bottom plate at a density of 2 x 105 cells per well.
- Stimulation: Add ODN 2007 at various final concentrations (e.g., 0.1, 1, 5, 10 μg/mL) to the wells. Include unstimulated and positive controls (e.g., LPS).
- Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
- ELISA: Measure the concentration of specific cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using commercially available, species-specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Generate a standard curve from the absorbance values of the standards.
   Calculate the cytokine concentrations in the samples based on the standard curve and plot the results as a function of **ODN 2007** concentration.

## **B-Cell/Splenocyte Proliferation Assay**

This protocol describes how to measure the proliferation of B cells or total splenocytes in response to **ODN 2007** stimulation using BrdU incorporation.

#### Methodology:

- Cell Isolation:
  - B cells: Isolate B cells from PBMCs or splenocytes using magnetic-activated cell sorting (MACS) with species-specific anti-CD19 or anti-B cell microbeads.



- Splenocytes: Prepare a single-cell suspension of splenocytes from the spleen of the animal model (e.g., mouse, chicken).
- Cell Plating: Plate the isolated cells in a 96-well plate at an appropriate density (e.g., 1 x 105 cells per well) in complete culture medium.
- Stimulation: Add **ODN 2007** at various concentrations. Include unstimulated and positive controls (e.g., a known mitogen like LPS for B cells or Concanavalin A for T cells within a splenocyte population). Incubate for 48 to 72 hours.
- BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 4 to 16 hours to allow for incorporation into newly synthesized DNA.
- Fixation and Permeabilization: Fix the cells with a fixation buffer, and then permeabilize them to allow antibody access to the nucleus.
- DNase Treatment: Treat the cells with DNase I to expose the incorporated BrdU.
- Staining: Stain the cells with an anti-BrdU antibody conjugated to a fluorophore (for flow cytometry) or an enzyme (for colorimetric detection).
- Detection:
  - Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of BrdU-positive (proliferating) cells.
  - Colorimetric Assay: Add a substrate for the enzyme-conjugated secondary antibody and measure the absorbance.
- Data Analysis: Calculate the proliferation index or the percentage of proliferating cells and plot it against the ODN 2007 concentration.

## Conclusion

**ODN 2007** is a versatile and potent immunostimulatory agent with a well-defined mechanism of action through TLR9 in mammals and TLR21 in avian species. Its high specificity for these receptors and its demonstrated activity across a range of economically important animal



species, as well as in preclinical models, underscore its potential as a vaccine adjuvant and immunomodulator. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the immunotherapeutic properties of **ODN 2007**. Future research focusing on direct, quantitative comparisons of **ODN 2007**'s activity across different species will be invaluable for optimizing its application in veterinary and human medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Chicken TLR21 acts as a functional homologue to mammalian TLR9 in the recognition of CpG oligodeoxynucleotides PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of interleukin-6 and interleukin-12 in bovine B lymphocytes, monocytes, and macrophages by a CpG oligodeoxynucleotide (ODN 2059) containing the GTCGTT motif -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Type-A CpG oligonucleotides activate exclusively porcine natural interferon-producing cells to secrete interferon-alpha, tumour necrosis factor-alpha and interleukin-12 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Induction of Robust Immune Responses by CpG-ODN-Loaded Hollow Polymeric Nanoparticles for Antiviral and Vaccine Applications in Chickens - PMC [pmc.ncbi.nlm.nih.gov]







- 12. TLR9-Activating CpG-B ODN but Not TLR7 Agonists Triggers Antibody Formation to Factor IX in Muscle Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CpG-B Oligodeoxynucleotides Inhibit TLR-Dependent and -Independent Induction of Type I IFN in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Interleukin-1 receptor-associated kinase-1 plays an essential role for Toll-like receptor (TLR)7- and TLR9-mediated interferon-α induction PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of innate immune signaling by IRAK proteins PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- To cite this document: BenchChem. [ODN 2007: An In-Depth Technical Guide to Species Specificity and Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610976#odn-2007-species-specificity-and-cross-reactivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com